1,3,5-Trimethyl-2-[(4-methylphenyl)sulfanyl]benzene
Description
1,3,5-Trimethyl-2-[(4-methylphenyl)sulfanyl]benzene is a sulfur-containing aromatic compound characterized by a central 1,3,5-trimethylbenzene (mesitylene) core linked via a sulfanyl (-S-) group to a para-methyl-substituted phenyl ring. Its molecular formula is C₁₆H₁₈S, distinguishing it from sulfone analogs (e.g., C₁₆H₁₈O₂S) where the sulfur is oxidized to a sulfonyl (-SO₂-) group.
Properties
CAS No. |
34678-74-5 |
|---|---|
Molecular Formula |
C16H18S |
Molecular Weight |
242.4 g/mol |
IUPAC Name |
1,3,5-trimethyl-2-(4-methylphenyl)sulfanylbenzene |
InChI |
InChI=1S/C16H18S/c1-11-5-7-15(8-6-11)17-16-13(3)9-12(2)10-14(16)4/h5-10H,1-4H3 |
InChI Key |
JHXLMRMLTBIVPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2C)C)C |
Origin of Product |
United States |
Biological Activity
1,3,5-Trimethyl-2-[(4-methylphenyl)sulfanyl]benzene, also known as a thioether derivative of trimethylbenzene, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C14H14S
- Molecular Weight : 218.33 g/mol
- CAS Number : 34678-74-5
The compound features a thioether functional group, which is essential for its biological interactions. The presence of three methyl groups and a para-substituted sulfanyl group enhances its lipophilicity, potentially influencing its ability to penetrate biological membranes.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The thioether group can act as a nucleophile in enzyme-catalyzed reactions, potentially inhibiting enzymes involved in metabolic pathways or cellular signaling.
- Receptor Modulation : The compound may interact with specific receptors, influencing cellular responses relevant to anti-inflammatory and analgesic effects.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The following table summarizes the observed effects:
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Inhibitory effect observed |
| Escherichia coli | Moderate inhibition |
| Candida albicans | Antifungal activity |
The antimicrobial mechanism is likely due to the disruption of microbial cell membranes or interference with metabolic processes.
Anti-inflammatory Effects
In addition to its antimicrobial properties, studies have suggested that this compound may exhibit anti-inflammatory effects. This is particularly relevant in conditions where inflammation plays a critical role in disease progression. The compound's ability to modulate inflammatory pathways could be beneficial in therapeutic applications targeting chronic inflammatory diseases .
Case Studies
Several studies have investigated the biological activity of this compound:
-
Study on Antimicrobial Activity :
- Researchers evaluated the compound's efficacy against a panel of bacterial and fungal strains. Results indicated that the compound showed potent activity against Staphylococcus aureus and moderate effects against Escherichia coli.
- Reference:
- Study on Anti-inflammatory Properties :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations: Sulfanyl vs. Sulfonyl
The oxidation state of sulfur critically impacts physicochemical properties. Key comparisons include:
Key Insights :
- Stability : Sulfones are generally more chemically stable than thioethers, which may oxidize under harsh conditions.
- Crystallography : Sulfanyl-containing compounds, such as the thiadiazole derivative in , adopt planar conformations with specific dihedral angles (e.g., 46.3° between rings), suggesting that the sulfanyl group in this compound may similarly influence molecular packing .
Structural Analog: Mesityl p-tolyl sulfone (ESI-O5)
- CAS 5184-64-5 : This sulfone derivative shares the mesityl and p-tolyl aromatic systems but replaces the sulfanyl group with a sulfonyl moiety.
- Applications : Used as an EPAC-2 inhibitor, highlighting the pharmacological relevance of sulfone-containing aromatics .
- Physical Properties : Higher melting point and solubility in polar solvents compared to the sulfanyl analog due to the sulfonyl group’s polarity .
Thiadiazole Derivatives ()
- Structural Similarity : The sulfanyl group in 1,3,4-thiadiazole derivatives contributes to a butterfly-shaped molecular conformation with near-coplanar aromatic rings, as observed in single-crystal X-ray studies (lattice parameters: a=16.8944 Å, b=4.1959 Å) . This suggests that the sulfanyl group in the target compound may similarly stabilize planar geometries.
- Biological Relevance: Thiadiazoles are known for antimicrobial activity, implying that the sulfanyl linkage in the target compound could be leveraged for bioactivity optimization .
Q & A
Basic: What synthetic methodologies are recommended for preparing 1,3,5-Trimethyl-2-[(4-methylphenyl)sulfanyl]benzene, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves Friedel-Crafts alkylation or thiolation reactions. Key steps include:
- Thiol incorporation : Reacting 1,3,5-trimethylbenzene with 4-methylbenzenethiol under acidic catalysis (e.g., H₂SO₄) at 80–100°C .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization in ethanol.
- Optimization : Adjust catalyst loading (e.g., 10–15 mol% AlCl₃), monitor reaction progress via TLC, and optimize temperature to minimize byproducts. Yield improvements (65–85%) are achievable by incremental adjustments .
Advanced: How should researchers resolve discrepancies between experimental (XRD) and computational (DFT) structural data for this compound?
Answer:
Discrepancies often arise from crystal packing effects not modeled in DFT. Mitigation strategies:
Multi-technique validation : Compare XRD bond lengths/angles with DFT/B3LYP/6-311G(d) calculations (e.g., C–S bond: 1.78 Å experimental vs. 1.75 Å theoretical) .
Intermolecular interactions : Analyze XRD for hydrogen bonding or π-π stacking that DFT may overlook.
Thermal motion correction : Apply anisotropic displacement parameters to refine XRD data .
Table 1: Key structural parameters comparison (DFT vs. XRD)
| Parameter | Experimental (XRD) | Computational (DFT) |
|---|---|---|
| C–S bond length | 1.78 Å | 1.75 Å |
| Dihedral angle | 87.5° | 89.2° |
| HOMO-LUMO gap | - | 4.39 eV |
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Answer:
- FT-IR : Confirm S–C and C–H stretching (e.g., 690 cm⁻¹ for C–S, 2950 cm⁻¹ for methyl groups) .
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.2 ppm) and methyl groups (δ 2.3–2.5 ppm) .
- XRD : Resolve crystal structure and confirm stereochemistry .
- Mass spectrometry : Validate molecular weight (e.g., [M+H]⁺ at m/z 286) .
Advanced: What experimental designs are effective for studying this compound’s electronic properties and reactivity?
Answer:
- HOMO-LUMO analysis : Use DFT to calculate frontier orbitals (e.g., HOMO: -6.2 eV, LUMO: -1.8 eV) to predict electrophilic/nucleophilic sites .
- Cyclic voltammetry : Measure redox potentials in acetonitrile (0.1 M TBAPF₆) to assess electron transfer behavior.
- Kinetic studies : Monitor sulfanyl group reactivity under oxidative conditions (e.g., H₂O₂, 24 hrs) via HPLC .
Basic: What safety protocols are essential when handling this compound?
Answer:
- Ventilation : Use fume hoods due to volatile thiol byproducts.
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Waste disposal : Neutralize acidic residues with NaHCO₃ before disposal .
Advanced: How can researchers design coordination studies to explore this compound’s ligand potential?
Answer:
- Metal complexation : React with transition metals (e.g., PdCl₂, Cu(OAc)₂) in THF at 60°C.
- Characterization : Use UV-Vis (d-d transitions), EPR (for paramagnetic metals), and single-crystal XRD to confirm coordination geometry .
- Stability tests : Assess ligand-metal binding constants via titration calorimetry .
Basic: How can researchers validate the purity of synthesized batches?
Answer:
- HPLC : Use a C18 column (MeCN/H₂O, 70:30) to check for impurities (<2% area).
- Melting point : Compare with literature values (e.g., 112–114°C) .
- Elemental analysis : Match calculated vs. observed C, H, N, S percentages .
Advanced: What mechanistic studies can elucidate the sulfanyl group’s role in catalytic applications?
Answer:
- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. protiated thiols.
- DFT transition-state modeling : Identify rate-determining steps (e.g., S–C bond cleavage energy barriers) .
- In situ IR : Track intermediate formation during catalytic cycles .
Basic: What solvents and conditions are optimal for recrystallization?
Answer:
- Solvent selection : Ethanol or ethyl acetate/hexane mixtures (3:1).
- Temperature gradient : Dissolve at reflux (~78°C for ethanol), cool to 4°C for slow crystallization .
Advanced: How can researchers reconcile conflicting bioactivity data in antimicrobial assays?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
